molecular formula C7H8F2N2O2 B3018745 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1856030-27-7

3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B3018745
CAS No.: 1856030-27-7
M. Wt: 190.15
InChI Key: QJNMTIIPXVEEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a propanoic acid moiety

Preparation Methods

The synthesis of 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl group and the propanoic acid moiety. One common synthetic route involves the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired acid .

Chemical Reactions Analysis

3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves the inhibition of succinate dehydrogenase (SDH), an enzyme that plays a crucial role in the mitochondrial respiratory chain. By inhibiting SDH, the compound disrupts the energy production process in fungal cells, leading to their death. This mechanism is particularly effective against a broad spectrum of fungal species .

Comparison with Similar Compounds

3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its effectiveness as an intermediate in the synthesis of various fungicides.

Properties

IUPAC Name

3-[3-(difluoromethyl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c8-7(9)5-1-3-11(10-5)4-2-6(12)13/h1,3,7H,2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNMTIIPXVEEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.